4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one is a synthetic organic compound that features a benzoxazole ring system with a nitro group and a cyclohexa-2,5-dien-1-one moiety. Compounds with benzoxazole structures are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of a 6-nitrobenzoxazole derivative with a cyclohexa-2,5-dien-1-one precursor. Common reagents used in this synthesis include strong acids or bases to facilitate the condensation reaction, and solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the reactants.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe or in bioimaging due to the benzoxazole structure.
Medicine: Investigation as a potential therapeutic agent, particularly in antimicrobial or anticancer research.
Industry: Use in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the benzoxazole ring might interact with biological macromolecules through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Cyclohexadienone derivatives: Compounds with similar cyclohexa-2,5-dien-1-one moieties.
Uniqueness
4-(6-Nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to the combination of the benzoxazole ring with a nitro group and a cyclohexa-2,5-dien-1-one moiety. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
CAS No. |
182936-89-6 |
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Molecular Formula |
C13H8N2O4 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
4-(6-nitro-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C13H8N2O4/c16-10-4-1-8(2-5-10)13-14-11-6-3-9(15(17)18)7-12(11)19-13/h1-7,16H |
InChI Key |
MATVXEIXBLFCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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